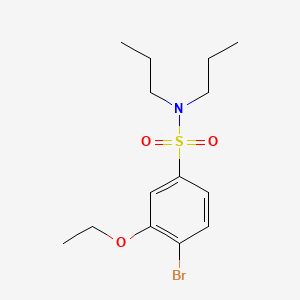![molecular formula C13H20ClN3O3S B3020565 2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide CAS No. 1306304-87-9](/img/structure/B3020565.png)
2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group, a chlorine atom, and a morpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide typically involves multiple steps:
Formation of the Pyridine Sulfonamide: The initial step involves the sulfonation of pyridine to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid under controlled conditions.
Attachment of the Morpholine Moiety: The final step involves the alkylation of the sulfonamide with 2-methyl-2-(morpholin-4-yl)propyl chloride. This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or alcohols.
Applications De Recherche Scientifique
2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be employed in studies investigating the interaction of sulfonamides with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a probe to study cellular processes and pathways involving sulfonamide-containing molecules.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The morpholine moiety can enhance the compound’s solubility and facilitate its transport across cell membranes. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-[2-methyl-2-(piperidin-4-yl)propyl]pyridine-4-sulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.
2-chloro-N-[2-methyl-2-(pyrrolidin-4-yl)propyl]pyridine-4-sulfonamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
2-chloro-N-[2-methyl-2-(azepan-4-yl)propyl]pyridine-4-sulfonamide: Similar structure but with an azepane ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in 2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide imparts unique properties, such as enhanced solubility and specific binding interactions, which may not be observed in its analogs with different cyclic amines. This uniqueness can be exploited in designing compounds with tailored biological activities and improved pharmacokinetic profiles.
Propriétés
IUPAC Name |
2-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)pyridine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O3S/c1-13(2,17-5-7-20-8-6-17)10-16-21(18,19)11-3-4-15-12(14)9-11/h3-4,9,16H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXUCBBOCYJHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC(=NC=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate](/img/structure/B3020489.png)
![Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B3020490.png)

![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3020493.png)

![N-[2-[(2-Phenoxyacetyl)amino]ethyl]prop-2-enamide](/img/structure/B3020498.png)
![8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B3020499.png)




